MK-9470
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
947371-30-4 |
|---|---|
Molecular Formula |
C29H32FN3O3 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[(2S,3S)-3-(3-cyanophenyl)-4-[4-(2-fluoroethoxy)phenyl]butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide |
InChI |
InChI=1S/C29H32FN3O3/c1-20-8-13-27(32-19-20)36-29(3,4)28(34)33-21(2)26(24-7-5-6-23(16-24)18-31)17-22-9-11-25(12-10-22)35-15-14-30/h5-13,16,19,21,26H,14-15,17H2,1-4H3,(H,33,34)/t21-,26+/m0/s1 |
InChI Key |
XIYPJXKEMLKFMD-HFZDXXHNSA-N |
SMILES |
CC1=CN=C(C=C1)OC(C)(C)C(=O)NC(C)C(CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N |
Isomeric SMILES |
CC1=CN=C(C=C1)OC(C)(C)C(=O)N[C@@H](C)[C@@H](CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N |
Canonical SMILES |
CC1=CN=C(C=C1)OC(C)(C)C(=O)NC(C)C(CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N |
Appearance |
Solid powder |
Other CAS No. |
947371-30-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
((18)F)MK-9470 18F-MK-9470 MK-9470 N-(2-(3-cyano-phenyl)-3-(4-(2-(18F)fluorethoxy)phenyl)-1-methylpropyl)-2-(5-methyl-2-pyridyloxy)-2-methylproponamide |
Origin of Product |
United States |
18f Mk 9470 As a Positron Emission Tomography Pet Radioligand for Cb1r
Radiochemistry and Synthesis Methodologies
The production of [18F]MK-9470 involves specific radiosynthetic routes to incorporate the fluorine-18 (B77423) isotope into the molecule. Optimization of these labeling procedures is crucial for obtaining sufficient radiochemical yield, purity, and specific activity for PET imaging applications.
Radiosynthetic Routes for [18F]this compound
One method for preparing [18F]this compound is through the O-alkylation of a phenol (B47542) precursor with 2-[18F]fluoroethylbromide. ucl.ac.bekuleuven.be An alternative, more efficient one-step radiosynthesis method involves the nucleophilic substitution of a primary tosylate precursor with [18F]fluoride. researchgate.netnih.gov This one-step approach has been reported to provide a significantly higher radiochemical yield compared to the two-step O-alkylation method. researchgate.netnih.gov
The automated one-step synthesis using [18F]fluoride displacement of a primary tosylate precursor on a GE TRACERlab FXFN module has demonstrated an average radiochemical yield of 30.3 ± 11.7% (n=12) in less than 60 minutes. researchgate.netnih.gov This method yielded a six-fold increase in yield over the previous two-step method. researchgate.netnih.gov The resulting radiotracer had a radiochemical purity of 97.2 ± 1.5% (n=12) and specific activity exceeding 6 Ci/µmol ( > 222 GBq/µmol). researchgate.netnih.gov
Another described method involves a one-pot synthesis by de-protonating a phenolic group on the precursor with cesium carbonate in dimethylformamide, followed by reaction with [18F]-fluoroethyltosylate. snmjournals.org This method, including HPLC and C18 cartridge purification, had a total synthesis time of 30 minutes and provided radiochemical yields (uncorrected for decay) of approximately 47% and radiochemical purities of ≥ 95%. snmjournals.org The average specific activity reported for this method was 12.5 GBq/µmol. snmjournals.org
Optimization of Labeling Procedures
Optimization efforts have focused on improving radiochemical yield, purity, and synthesis time. The transition from multi-step synthesis to a simplified one-step [18F]fluoride displacement has been a significant optimization, leading to increased yields and suitability for routine GMP production. researchgate.netnih.gov Parameters such as reaction temperature, time, base, and solvent play crucial roles in the efficiency of the radiosynthesis. While specific detailed optimization parameters beyond the change in synthetic route are not extensively detailed in the provided text, the reported high radiochemical purity (>95%) and specific activity (>20 GBq/µmol or >6 Ci/µmol) indicate that established procedures effectively minimize impurities and maximize the incorporation of the radioisotope. kuleuven.beresearchgate.netnih.govsnmjournals.org
In Vitro Characterization of [18F]this compound
In vitro studies are essential to characterize the binding properties of [18F]this compound, including its affinity and selectivity for the CB1 receptor, its functional profile, and its off-target binding profile.
Receptor Affinity and Selectivity for CB1R
[18F]this compound is characterized by high affinity for the human CB1 receptor. Its binding affinity (IC50 or Ki) has been reported to be in the nanomolar range, specifically 0.7 nM for the human CB1R. researchgate.netnih.govpnas.orgunimi.itfrontiersin.orgresearchgate.netnih.gov
Crucially, [18F]this compound demonstrates high selectivity for CB1R over the cannabinoid-2 receptor (CB2R). Studies have shown a selectivity of approximately 60-fold for CB1R over CB2R. pnas.orgkuleuven.bekuleuven.benih.gov This high selectivity is important for ensuring that the PET signal observed in imaging studies is primarily attributable to CB1 receptors.
Data on Receptor Affinity and Selectivity:
| Target Receptor | Affinity (IC50 or Ki) | Selectivity vs CB2R |
| Human CB1R | 0.7 nM (IC50) researchgate.netnih.govpnas.orgunimi.itfrontiersin.orgresearchgate.netnih.gov | - |
| Human CB1R | 0.7 nM (Ki) kuleuven.be | - |
| CB1R vs CB2R | - | ~60-fold pnas.orgkuleuven.bekuleuven.benih.gov |
Inverse Agonist Functional Profile
[18F]this compound functions as an inverse agonist at the CB1 receptor. researchgate.netnih.govpnas.orgwikipedia.orgkuleuven.beunimi.itfrontiersin.orgucl.ac.bekuleuven.besnmjournals.orgresearchgate.netnih.gov Inverse agonists bind to the receptor and reduce its constitutive activity, effectively exerting the opposite pharmacological effect of an agonist. This functional profile is a key characteristic of this compound and distinguishes it from agonists or neutral antagonists. The inverse agonist nature of [18F]this compound is relevant for interpreting PET imaging data, particularly in the context of receptor occupancy studies with potential therapeutic CB1R inverse agonists. nih.govnih.gov
Off-Target Binding Profile
Extensive in vitro screening has been conducted to evaluate the off-target binding profile of this compound. Screening against a panel of over 100 cerebral receptors and ion channels revealed no significant off-target activities at micromolar concentrations. pnas.orgkuleuven.benih.gov A limited number of targets (six in one study) showed affinities below 5 µM, with affinities ranging from 0.5 to 2.7 µM. pnas.orgnih.gov This indicates that [18F]this compound is relatively specific for CB1R and minimizes potential confounding signals from binding to other targets in the brain during PET imaging.
Pharmacokinetic and Metabolic Profile of [18F]this compound
The pharmacokinetic and metabolic characteristics of [18F]this compound are crucial for its application in quantitative PET imaging of CB1R. Studies in both animals and humans have investigated its brain uptake, distribution kinetics, plasma and brain metabolism, and reversibility of binding.
Brain Uptake and Distribution Kinetics
[18F]this compound demonstrates high brain uptake, and its distribution pattern generally aligns with the known distribution of CB1 receptors, with high specific binding observed in regions such as the cerebral cortex, cerebellum, caudate/putamen, globus pallidus, substantia nigra, and hippocampus. pnas.orgnih.govcapes.gov.brnih.gov In human studies, [18F]this compound exhibited relatively slow brain kinetics, reaching a plateau approximately 120 minutes after bolus injection. pnas.orgnih.gov Tracer uptake remained relatively constant in gray matter regions from 120 to 360 minutes post-injection. pnas.orgnih.gov The highest uptake levels in humans were observed in the striatum, frontal cortex, and posterior cingulate, with intermediate uptake in the cerebellum and lowest uptake in the thalamus and hippocampus. pnas.orgnih.gov
In rhesus monkeys, baseline PET scans showed rapid brain penetration and accumulation of [18F]this compound in most gray matter regions, consistent with CB1R binding and autoradiography results. pnas.orgnih.govcapes.gov.brnih.gov Uptake in white matter was significantly lower. pnas.orgnih.gov Studies in rats also indicate that [18F]this compound is taken up into the brain within 5 minutes after injection and exhibits slow kinetics. frontiersin.orgresearchgate.net
The slow kinetic behavior of [18F]this compound in the brain can make it challenging to precisely determine dissociation rates from receptors using mathematical models. frontiersin.orgresearchgate.net However, kinetic analysis in human brain data suggests that a reversible two-tissue compartment model using a global k4 value is necessary to describe brain kinetics. nih.gov Both the total distribution volume (VT) and the distribution volume of the non-displaceable compartment multiplied by k3 (VNDk3) were estimated satisfactorily, with test-retest variability between 10% and 30%. nih.gov Irreversible methods also adequately described brain kinetics, with fractional uptake rate (FUR) values equivalent to the irreversible uptake constant (Ki). nih.gov The test-retest variability of Ki and FUR was reported to be less than 10%, and estimates were independent of blood flow. nih.gov
In rats, evaluation of different compartmental models suggests that a two-tissue model more adequately describes the experimental data compared to a one-tissue model. nih.gov The irreversible model delivered plausible and less variable results compared to other two-tissue models, particularly within a 90-minute microPET study protocol. nih.govpatsnap.com
Plasma and Brain Radiometabolite Analysis
Analysis of arterial plasma in human subjects following administration of [18F]this compound has shown that the fraction of intact radiotracer decreases over time due to metabolism. At 10 minutes post-injection, approximately 77 ± 5% (n=8) of the total radioactivity in arterial plasma corresponded to intact [18F]this compound. pnas.org This percentage declined to 33 ± 5% at 60 minutes, 18 ± 3% at 120 minutes, and 13 ± 3% at 180 minutes. pnas.org For some subjects, the fraction of intact radiotracer was around 6 ± 1% at 270 minutes and 5 ± 1% at 360 minutes. pnas.org
Studies in rats have also investigated the presence of radiometabolites in plasma and brain tissue. The percentage of intact [18F]this compound in arterial plasma samples in rats was reported as 80 ± 23% at 10 minutes, 38 ± 30% at 40 minutes, and 13 ± 14% at 210 minutes. researchgate.netnih.gov A polar radiometabolite fraction has been detected in both plasma and brain tissue in rats. researchgate.netnih.gov The concentration of brain radiometabolites was found to be uniform across the whole brain in rats. researchgate.netnih.gov High hepatic accumulation and metabolism of [18F]this compound occur with mainly enteral excretion in rats, which may vary considerably over time and is relevant for metabolite determination in quantitative brain studies. researchgate.net
Reversibility of Binding
The binding of [18F]this compound to CB1R has been shown to be reversible. In rhesus monkeys, displacement studies with the potent CB1 inverse agonist MK-0364 confirmed the reversibility of the specific signal. pnas.orgnih.govcapes.gov.br The ratio of total to nonspecific binding in the putamen of rhesus monkeys was reported to be 4-5:1, indicating a strong specific signal. pnas.orgnih.govcapes.gov.br
Pretreatment with MK-0364 in rhesus monkeys blocked the uptake of [18F]this compound, further supporting its specific binding to CB1R. pnas.orgnih.govcapes.gov.br Similarly, proof-of-concept studies in healthy young male human subjects demonstrated that oral administration of MK-0364 produced a dose-related reduction in [18F]this compound binding, reflecting CB1R receptor occupancy by the drug. pnas.orgnih.govcapes.gov.br
In rat studies, displacement and pretreatment experiments using cold this compound and another inverse agonist, SR141716A, showed that 56% of the tracer binding was specific and reversible. researchgate.netnih.gov The high affinity of [18F]this compound for the receptor and the high density of the receptor in the brain are generally assumed to contribute to the observed slow kinetics, potentially leading to rapid local re-association of the ligand to the receptor. researchgate.net
Data Tables:
| Time (min) | % Intact [18F]this compound in Human Arterial Plasma (Mean ± SD, n=8) pnas.org |
| 10 | 77 ± 5 |
| 60 | 33 ± 5 |
| 120 | 18 ± 3 |
| 180 | 13 ± 3 |
| 270 (n=4) | 6 ± 1 |
| 360 (n=4) | 5 ± 1 |
| Time (min) | % Intact [18F]this compound in Rat Arterial Plasma (Mean ± SD) researchgate.netnih.gov |
| 10 | 80 ± 23 |
| 40 | 38 ± 30 |
| 210 | 13 ± 14 |
Preclinical in Vivo Characterization of 18f Mk 9470
Autoradiographic Studies in Animal Brain Tissues
Autoradiography studies using [18F]MK-9470 were conducted to investigate the distribution and specificity of its binding in animal brain tissues, providing insights into the anatomical localization of CB1 receptors.
Anatomical Distribution of [18F]this compound Binding
Autoradiographic studies performed on rhesus monkey brain sections demonstrated that the binding of [18F]this compound aligns with the known distribution of CB1 receptors in the brain. nih.govpnas.orgcapes.gov.brresearchgate.net High specific binding was observed in several brain regions, including the cerebral cortex, cerebellum, caudate/putamen, globus pallidus, substantia nigra, and hippocampus. nih.govpnas.orgcapes.gov.brresearchgate.net Moderate binding signals were detected in areas such as the posterior hypothalamus, ventral tegmental area, and periventricular gray area. pnas.orgresearchgate.net The lowest signal was found in the thalamic nuclei. pnas.orgresearchgate.net These findings are consistent with the reported localization of CB1R in the brains of various mammalian species. pnas.orgresearchgate.net Studies in rats and monkeys have also indicated that the cerebellum exhibits the highest CB1R expression. pnas.org
Specificity of Binding via Pharmacological Challenge
The specificity of [18F]this compound binding to CB1R has been supported by pharmacological challenge studies. Although detailed autoradiography challenge data on tissue sections were not extensively presented in the search results, in vitro data indicate that this compound is a potent inverse agonist for the human CB1R with an IC50 of 0.7 nM and exhibits a 60-fold selectivity for CB1R over CB2R. researchgate.netfrontiersin.org Furthermore, in vivo pharmacological challenges in PET studies (discussed in Section 3.2.3) provide strong evidence for the specificity of [18F]this compound binding to CB1R in living animals. Ex vivo autoradiography blocking studies with rimonabant, a known CB1R selective antagonist, have also been used to demonstrate specific receptor occupancy by CB1R tracers in mice. acs.org
PET Imaging Studies in Non-Human Primate Models
Positron emission tomography (PET) imaging studies in non-human primates, particularly rhesus monkeys, were crucial for evaluating the in vivo behavior of [18F]this compound, including its brain uptake, distribution, and utility for quantifying CB1R availability and occupancy.
In Vivo Brain Uptake and Regional Distribution
PET imaging studies in rhesus monkeys demonstrated high brain uptake of [18F]this compound. nih.govpnas.orgcapes.gov.brresearchgate.net The distribution pattern observed in these studies was generally consistent with the findings from autoradiographic studies, showing rapid brain penetration and accumulation in most gray matter regions. nih.govpnas.orgcapes.gov.brresearchgate.net Significant uptake was noted in both cortical and subcortical regions. frontiersin.org
Quantitative Assessment of CB1R Availability
[18F]this compound has been shown to be suitable for the quantitative assessment of CB1R availability in non-human primates. researchgate.netnih.gov The distribution volume (VT) is utilized as a quantitative measure in kinetic modeling of PET data. nih.gov For assessing CB1R availability, particularly in occupancy studies, the area under the curve (AUC) of the tissue time-activity curve after approximately 120 minutes post-injection can serve as an index, as the plasma concentration of the tracer becomes negligible and the tissue concentration reaches a near-steady state. nih.gov In rhesus monkeys, absolute CB1R binding was also expressed using fractional uptake ratio (FUR) values. kuleuven.be However, these FUR values showed considerable intersubject (52-73%) and test-retest variability (36-63%). kuleuven.be To account for this variability, regional changes were often assessed by normalizing them to the global mean brain uptake. kuleuven.be The signal-to-noise ratio in PET images obtained in rhesus monkeys and humans is reported to be 4-5:1, indicating a strong specific signal. frontiersin.orgfrontiersin.org
Quantitative data from a study in mice (though not primates, provides context for quantitative measures) showed regional [18F]this compound concentration (%ID/ml) calculated from summed images (40-60 min). The descending order of concentration in defined brain regions was: central gray > inferior colliculi > superior colliculi > midbrain > thalamus > caudate-putamen > hippocampus > whole-brain > cerebellum > basal forebrain septum > hypothalamus > brain stem > cortex cerebri > amygdala > olfactory bulb. frontiersin.org
Receptor Occupancy Studies with CB1R Modulators
Receptor occupancy studies in non-human primates using [18F]this compound have demonstrated its utility in evaluating the binding of CB1R modulators. Pretreatment with MK-0364, a potent CB1 inverse agonist, effectively blocked the uptake of [18F]this compound, confirming the specificity of its binding to CB1R. nih.govpnas.orgcapes.gov.brresearchgate.netacs.orgnih.gov Displacement studies with MK-0364 further confirmed that the binding of [18F]this compound is reversible and specific, with a ratio of total to nonspecific binding in the putamen measured at 4-5:1. nih.govcapes.gov.brresearchgate.netnih.gov Studies in rhesus monkeys have investigated the relationship between the plasma concentration of MK-0364 and the level of in vivo CB1R occupancy as measured by [18F]this compound PET. researchgate.net Proof-of-concept studies in humans have also shown a dose-related reduction in [18F]this compound binding following oral administration of MK-0364, reflecting the occupancy of CB1 receptors by the drug. nih.govcapes.gov.brresearchgate.netnih.gov
Table 1: Selected Regional [18F]this compound Binding in Mouse Brain (40-60 min post-injection)
| Brain Region | %ID/ml (Mean ± SD) |
| Central gray | 2.56 ± 0.39 |
| Inferior colliculi | - |
| Superior colliculi | - |
| Midbrain | - |
| Thalamus | - |
| Caudate-putamen | - |
| Hippocampus | - |
| Whole-brain | 1.92 ± 0.17 acs.org |
| Cerebellum | - |
| Basal forebrain septum | - |
| Hypothalamus | - |
| Brain stem | - |
| Cortex cerebri | 1.80 ± 0.18 acs.org |
| Amygdala | - |
| Olfactory bulb | 1.47 ± 0.08 |
Table 2: Specificity of [18F]this compound Binding in Rhesus Monkey Putamen
| Measurement | Ratio/Finding |
| Total to Nonspecific Binding Ratio | 4-5:1 |
| Reversible Binding | Confirmed |
PET Imaging Studies in Rodent Models (Rats and Mice)
Preclinical PET imaging studies utilizing [18F]this compound in rodent models, specifically rats and mice, have been instrumental in characterizing the in vivo behavior of this radiotracer and investigating the role of CB1 receptors in various physiological and pathological conditions. These studies provide valuable insights into the distribution, binding kinetics, and modulation of CB1 receptors.
Methodological Adaptation for Small Animal PET
Adapting PET imaging techniques for small animals like rats and mice presents specific methodological considerations due to their size and physiological differences compared to larger subjects. Small animal PET scanners, such as the preclinical PET/CT Inveon or FOCUS 220 microPET systems, are employed for these studies. nih.govucl.ac.benih.gov
Dynamic PET scans are typically performed following the intravenous injection of [18F]this compound. ucl.ac.benih.gov Data acquisition periods can extend for up to 10 hours in some studies to fully characterize the tracer kinetics. nih.gov Anesthesia, commonly isoflurane (B1672236) or xylazine/ketamine, is used to minimize movement during the scan, although its potential influence on tracer distribution and binding needs consideration. nih.govresearchgate.netnih.gov Studies have investigated the impact of anesthesia on [18F]this compound binding, with some suggesting that isoflurane anesthesia does not have significant effects on absolute binding compared to control conditions. nih.gov However, the effect of anesthesia on tracer kinetics and distribution can vary depending on the specific tracer and brain region. nih.gov
Quantification of [18F]this compound binding in small animals involves analyzing radioactivity concentrations in different brain regions. This can be expressed as percentage of injected dose per milliliter (%ID/ml) or using standardized uptake values (SUV). ucl.ac.befrontiersin.orgfrontiersin.org Parametric images based on SUV are often generated and spatially normalized to a reference atlas, such as the Paxinos space for rats. ucl.ac.benih.gov
The presence of brain-penetrating radiometabolites of [18F]this compound has been observed in plasma and brain tissue of rats, which can complicate accurate quantification. nih.gov While the brain radiometabolite concentration appears uniform across the whole brain, it necessitates the use of appropriate kinetic models, such as a one-tissue compartment model with constrained radiometabolite input, for more accurate determination of the distribution volume (VT). nih.gov Simplified methods like using SUV can correlate with VT but may overestimate values if radiometabolite contribution is ignored. nih.gov
Regional CB1R Availability Mapping and Quantification
PET imaging with [18F]this compound allows for the mapping and quantification of CB1 receptor availability in various brain regions of rodents. Studies in mice have shown that [18F]this compound is taken up into the brain within 5 minutes after injection and exhibits slow kinetics, accumulating highly in most parts of the brain. frontiersin.orgfrontiersin.org Specific binding of [18F]this compound to CB1 receptors has been demonstrated in comparative studies using CB1 receptor knock-out and wild-type mice, where unspecific binding was found to be approximately 20% of the signal in wild-type mice during the 40–60 minute period. frontiersin.orgfrontiersin.org
In rats, the regional distribution of [18F]this compound binding generally corresponds to the known distribution of CB1 receptors, with higher binding observed in regions like the cerebellum, striatum, and cortical areas. nih.gov However, some studies have noted relatively high binding in regions known to have fewer CB1 receptors, such as the thalamus and brainstem, in adult rats. nih.gov
Quantitative analysis using parameters like %ID/ml or SUV provides a measure of CB1 receptor availability in different brain regions. For instance, a study in mice classified PET data based on %ID/ml values into categories representing different levels of [18F]this compound accumulation. frontiersin.org
Data from regional quantification studies can be presented in tables, illustrating the variation in [18F]this compound binding across different brain structures.
| Brain Region | [18F]this compound Binding (%ID/ml or SUV) | Notes | Source |
| Cerebellum | High | Consistent with known high CB1R density | nih.gov |
| Striatum | High | Consistent with known high CB1R density | nih.gov |
| Cortical Areas | High | Consistent with known high CB1R density | nih.gov |
| Thalamus | Relatively High (in adults) | May be associated with overestimation | nih.govfrontiersin.org |
| Brainstem (Midbrain, Pons) | Relatively High (in adults) | nih.gov | |
| Hippocampus | Moderate to High | nih.gov | |
| Caudate-Putamen | High | researchgate.net | |
| Inferior Colliculi | High | researchgate.net | |
| Superior Colliculi | High | researchgate.net |
Investigations of CB1R Ontogeny and Developmental Trajectories
[18F]this compound PET imaging has been employed to investigate the developmental changes in CB1 receptor availability during the transition from adolescence to adulthood in rats. Studies have shown that absolute [18F]this compound binding, measured in vivo with PET, is significantly higher in adult rats compared to adolescents across multiple brain regions. nih.govnih.govresearchgate.net This finding suggests an increase in CB1 receptor levels during this developmental period, a pattern that contrasts with the pruning observed in most other neuroreceptor systems during adolescence. nih.govnih.gov
Analysis of covariance (ANCOVA) controlling for body weight has revealed a significant main effect of age on [18F]this compound absolute binding. nih.govnih.gov For example, one study reported a 44.4% increase in CB1R absolute binding calculated over 11 brain regions in adulthood compared to adolescence. researchgate.net
Evaluation of CB1R Modulation in Preclinical Models of Neurological States
[18F]this compound PET imaging is a valuable tool for evaluating changes in CB1 receptor availability in preclinical rodent models of various neurological and psychiatric states. This allows researchers to investigate the involvement of the endocannabinoid system in disease pathogenesis and evaluate potential therapeutic interventions.
Studies have utilized [18F]this compound PET to assess CB1R changes in models of conditions such as:
Anorexia Nervosa: In an activity-based rat model of anorexia (ABA), absolute [18F]this compound binding was found to be significantly increased in all cortical and subcortical brain areas compared to control conditions. nih.govsnmjournals.org This increase normalized towards baseline values after weight gain, suggesting a widespread transient disturbance of endocannabinoid transmission in this model. nih.gov
Epilepsy: Chronic administration of the anti-epileptic drug valproate (VPA) in rats led to a significant increase in global cerebral [18F]this compound binding compared to sham-treated animals. ucl.ac.be This increase was observed across all studied brain regions, suggesting a potential indirect effect of VPA on the endocannabinoid system. ucl.ac.be
Hepatic Encephalopathy (HE): PET imaging with [18F]this compound has been used to visualize overexpression of CB1 receptors in both the brain and liver of mice with bile duct ligation (BDL)-induced HE. snmjournals.org Increased uptake of [18F]this compound in the brain of BDL mice compared to shams was observed, correlating with liver damage and memory impairments. snmjournals.org
Nicotine (B1678760) Administration: Chronic administration of nicotine in rats did not produce major cerebral changes in [18F]this compound binding on a group basis, although a modest increase was observed in the cerebellum at a less stringent statistical threshold. researchgate.net
These studies highlight the utility of [18F]this compound PET in detecting alterations in CB1 receptor availability associated with different neurological conditions in rodent models.
Comparative Analyses with Ex Vivo Techniques (e.g., Immunohistochemistry)
Comparative analyses between in vivo [18F]this compound PET imaging and ex vivo techniques, such as immunohistochemistry (IHC) and autoradiography, are crucial for validating PET findings and providing a more comprehensive understanding of CB1 receptor expression and binding.
Studies comparing [18F]this compound PET results with IHC literature data in mice have shown consistency between PET and IHC classifications for most parts of the telencephalon. researchgate.netfrontiersin.orgfrontiersin.org However, brain regions in the diencephalon, mesencephalon, and rhombencephalon were sometimes rated higher with PET than with IHC. researchgate.netfrontiersin.orgfrontiersin.org This suggests potential differences in what each technique measures (ligand binding in vivo vs. protein expression ex vivo) or limitations in spatial resolution and quantification for certain regions with PET.
In studies investigating CB1R ontogeny in rats, the finding of increased CB1R binding in adults compared to adolescents using [18F]this compound PET was confirmed by in vitro autoradiography using a different ligand, [3H]CP55,940. nih.govnih.gov
Applications of 18f Mk 9470 in Advanced Neurobiological Research
Elucidating CB1R Involvement in Neurotransmitter Systems
The endocannabinoid system, which includes CB1R, plays a significant modulatory role in the brain and interacts with various neurotransmitter systems. snmjournals.orgucl.ac.be
Endocannabinoid-Dopamine System Interactions
Considerable preclinical evidence suggests functional interactions between CB1R and dopaminergic circuits. ucl.ac.bepatsnap.com Studies using [18F]MK-9470 PET have explored the relationship between human CB1R availability and dopamine (B1211576) release capacity. A multitracer PET study in healthy male subjects using [18F]this compound and [18F]fallypride (a dopamine D2 receptor tracer) investigated these interactions. The study found that subjects with a greater dopaminergic response in the putamen, indicated by reduced [18F]fallypride binding after amphetamine administration, also showed higher CB1R availability in the medial and dorsolateral prefrontal cortex. patsnap.com Conversely, the magnitude of dopamine release was greater in subjects with lower CB1R availability in the anterior cingulate cortex. patsnap.com These findings suggest that prefrontal CB1R levels may regulate the influence of striatal dopaminergic signaling on the positive reinforcing effects of amphetamine. patsnap.com
Chronic administration of certain dopaminergic drugs, such as levodopa (B1675098) and bromocriptine (B1667881), has also been investigated for their potential impact on CB1R binding using [18F]this compound PET in rats. Chronic exposure to levodopa or bromocriptine at the doses tested did not produce major cerebral changes in in vivo CB1R binding compared to saline treatment. ucl.ac.be However, regionally detectable post hoc increases in relative [18F]this compound binding were observed in the thalamus, sensorimotor cortex, and hippocampus after bromocriptine exposure compared to baseline. ucl.ac.be
Investigating CB1R Dysregulation in Models of Neuropathology
Alterations in CB1 receptor availability have been reported in various neuropsychiatric disorders. researchgate.net [18F]this compound PET is a valuable tool for investigating CB1R dysregulation in preclinical models and patient populations.
Preclinical Insights into Neuropsychiatric Conditions
[18F]this compound has been used in preclinical models to study CB1R changes associated with neuropsychiatric conditions. For instance, studies in rats have explored the impact of chronic nicotine (B1678760) administration on CB1R binding. Chronic intraperitoneal administration of nicotine did not produce major cerebral changes in [18F]this compound binding in rats, although a modest increase was observed in the cerebellum at a less stringent statistical threshold. researchgate.net
Research in models of hepatic encephalopathy (HE) using [18F]this compound PET in mice has shown high uptake of the tracer in the brain of HE mice compared to controls, indicating overexpression of CB1R. snmjournals.org This suggests that CB1R could be a potential imaging biomarker for the noninvasive diagnosis and staging of HE. snmjournals.org
CB1R Availability in Models of Specific Disorders (e.g., Huntington's Disease Analogues, Psychosis Models)
[18F]this compound PET has been applied to study CB1R availability in models and patients with specific neurological and psychiatric disorders, including Huntington's disease and psychosis.
In Huntington's disease (HD), alterations in endocannabinoid neurotransmission are implicated. nih.gov Studies using [18F]this compound PET in the quinolinic acid (QA) rat model of HD, which mimics HD pathology, have shown reduced [18F]this compound uptake in the ipsilateral caudate-putamen. nih.gov An increase in [18F]this compound binding was observed on the contralateral side and in the cerebellum. nih.gov In the cerebellum, this increase was inversely correlated with the number of ipsiversive turnings, suggesting a potential link between cerebellar CB1R upregulation and better functional outcome in this model. nih.gov
Clinical studies using [18F]this compound in patients with manifest HD have shown a widespread decrease in CB1R availability in the grey matter of the cerebrum, brainstem, and cerebellum compared to healthy controls. mdpi.comd-nb.infonih.govsnmjournals.org In pre-manifest HD subjects, decreased CB1R binding in the prefrontal cortex has been observed. patsnap.com This reduction in prefrontal CB1R levels in pre-HD subjects was inversely correlated with behavioral symptoms such as depression, apathy, and irritability, assessed by the Problem Behavior Assessment for HD (PBA-HD) scores. patsnap.com This association suggests that reduced prefrontal CB1R levels may contribute to the neuropsychiatric symptoms seen in pre-HD. patsnap.com
[18F]this compound PET has also been used in studies involving individuals with psychosis, including those with first-episode psychosis. snmjournals.orgsemanticscholar.org While the search results mention the use of [18F]this compound in this context, detailed findings regarding CB1R availability patterns in psychosis models specifically using this tracer were not extensively provided in the snippets. However, alterations of CB1 receptor availability have been reported in neuropsychiatry disorders, such as schizophrenia. researchgate.net
Chronic cannabis use, which involves the psychoactive compound Δ9-tetrahydrocannabinol acting on CB1R, has been shown to alter CB1 receptor availability. kuleuven.benih.gov A study using [18F]this compound PET in chronic cannabis users found a global decrease in CB1 receptor availability compared to healthy controls. kuleuven.benih.gov This decrease was significant in regions including the temporal lobe, anterior and posterior cingulate cortex, and nucleus accumbens. nih.gov These findings suggest that chronic cannabis use may lead to neuroadaptive changes in regional CB1 receptor expression. nih.gov
Characterization of CB1R Availability in Normal Physiological Processes
[18F]this compound PET has also been employed to characterize CB1R availability during normal physiological processes, such as aging.
Age-Related Changes in CB1R Distribution
Studies in rats using [18F]this compound PET have investigated the ontogeny of CB1R from adolescence to adulthood. A significant increase in CB1R absolute binding was observed in adulthood compared to adolescence across various brain regions. researchgate.netnih.gov This increase in CB1R level from adolescence to adulthood in rats highlights its importance in neurogenesis. researchgate.net
In humans, age-related changes in CB1R availability have also been studied using [18F]this compound PET, although findings can be influenced by factors such as sex. One study found an increase in CB1R binding in the basal ganglia, lateral temporal cortex, and limbic system of aged female but not male humans. nih.gov Another study using a different tracer, [11C]OMAR, in healthy males showed an age-associated decline in CB1R volume of distribution that was significant only in the globus pallidus. nih.gov Differences in findings between studies may be related to the specific radioligand used and potential sex-dependent effects. nih.govdoi.org A previous [18F]this compound PET study in healthy controls showed significant variation of CB1 mapping with age and sex, emphasizing the importance of age and sex matching in such studies. snmjournals.org
CB1R Role in Central Regulatory Networks
Positron Emission Tomography (PET) utilizing the radiotracer [18F]this compound has proven to be a valuable tool for investigating the distribution and availability of cannabinoid-1 receptors (CB1Rs) within the central nervous system, thereby shedding light on their involvement in various central regulatory networks. nih.govcapes.gov.br CB1Rs are among the most abundant G protein-coupled receptors in the brain, predominantly located presynaptically, where they modulate neurotransmitter release. karger.com Their widespread distribution underscores their significant neuromodulatory role across multiple neurotransmitter systems. researchgate.net
Studies employing [18F]this compound PET have consistently demonstrated a characteristic regional distribution of CB1Rs in the brain, aligning with findings from autoradiographic studies. nih.govcapes.gov.br High specific binding of [18F]this compound has been observed in areas rich in CB1Rs, including the cerebral cortex, cerebellum, caudate/putamen, globus pallidus, substantia nigra, and hippocampus. nih.govcapes.gov.br These regions are integral components of several central regulatory networks.
For instance, the high concentration of CB1Rs in limbic regions such as the prefrontal cortex, amygdala, and hippocampus links the endocannabinoid system to networks involved in stress response, emotion regulation, reward processing, and fear learning. researchgate.net The striatum, another region with high CB1R availability, is critically involved in reward processing and motor control. karger.comfrontiersin.org Elevated CB1 receptor availability, as measured by [18F]this compound PET, has been noted in specific brain areas in conditions affecting appetite and food intake regulation, including the hypothalamus and ventral striatum, suggesting a role for the endocannabinoid system in these homeostatic and hedonic networks. karger.com
Furthermore, CB1Rs are present in regions associated with nociception and pain modulation, such as the brainstem, insula, and anterior cingulate cortex. karger.com Increased CB1 receptor availability in these areas, detected via [18F]this compound PET, has been reported in studies investigating functional gastrointestinal disorders, pointing towards a potential involvement of endocannabinoid system dysfunction in central pain modulatory pathways. karger.com
Preclinical studies using [18F]this compound in animal models, such as rhesus monkeys, mice, and rats, have further supported the understanding of regional CB1R distribution and its implications for network function. capes.gov.brfrontiersin.orgnih.govfrontiersin.org These studies have shown high tracer uptake in regions of the telencephalon, diencephalon, mesencephalon, and rhombencephalon, with a rank order of concentration varying slightly across species and methodologies, but generally highlighting areas like the central gray, inferior and superior colliculi, midbrain, thalamus, caudate-putamen, and hippocampus as having high availability. frontiersin.org
The ability of [18F]this compound PET to non-invasively quantify CB1R availability in vivo provides a powerful means to study the role of these receptors in the context of intact, functioning central regulatory networks in both healthy subjects and patient populations. nih.govcapes.gov.br Changes in CB1R availability within specific networks, as revealed by this technique, can offer insights into the pathophysiology of various neuropsychiatric and neurological disorders and assess the engagement of therapeutic agents targeting CB1Rs. nih.govcapes.gov.br
Regional [18F]this compound Binding Potential in Select Brain Regions (Illustrative Data based on findings)
| Brain Region | Relative [18F]this compound Binding Potential (Arbitrary Units) | Associated Regulatory Networks/Functions |
| Cerebral Cortex | High | Cognitive function, sensory processing, motor control |
| Cerebellum | High | Motor coordination, learning, cognitive processing |
| Caudate/Putamen | High | Motor control, reward processing, learning |
| Globus Pallidus | High | Motor control, reward pathways |
| Hippocampus | High | Learning, memory, emotion regulation |
| Amygdala | High | Emotion processing, fear learning, stress response |
| Hypothalamus | Moderate to High | Homeostatic regulation, appetite, endocrine function |
| Brainstem | Moderate | Basic life functions, pain modulation |
| Thalamus | Moderate | Sensory relay, consciousness, pain processing |
| Anterior Cingulate Cortex | Moderate to High | Conflict monitoring, pain perception, emotion regulation |
| Insula | Moderate to High | Interoception, pain processing, emotion |
Note: This table presents illustrative relative binding potentials based on the described regional distribution in [18F]this compound PET studies. Actual values vary depending on the quantification method and study population.
Through detailed quantitative analysis of [18F]this compound binding, researchers can investigate alterations in CB1R availability associated with different physiological states or pathological conditions, thereby enhancing our understanding of the precise involvement of the endocannabinoid system in the complex interplay of central regulatory networks. nih.govcapes.gov.brkarger.comkuleuven.be
Methodological Advancements and Quantitative Approaches with 18f Mk 9470 Pet
Kinetic Modeling for CB1R Quantification (e.g., Distribution Volume)
Kinetic modeling is a fundamental approach in quantitative PET to estimate parameters related to tracer binding and distribution, such as the distribution volume (VT) or binding potential (BPND). For [18F]MK-9470, characterizing its kinetic behavior in the brain is crucial for accurate quantification.
Studies have investigated various compartmental models to describe the kinetics of [18F]this compound. In human brain studies, a reversible two-tissue compartment model using a global k4 value has been found necessary to adequately describe the brain kinetics. nih.gov Parameters such as the total distribution volume (VT) and VNDk3 (where VND is the distribution volume of the non-displaceable compartment and k3 is the association rate constant) have been estimated using reversible models. nih.gov
In rat brain studies, the kinetic behavior of [18F]this compound has been found to be compatible with an irreversible two-tissue compartment model, as the rate constant k4 tends towards zero. snmjournals.org The irreversible uptake constant (Ki) and fractional uptake rate (FUR) have also been estimated using irreversible methods, and FUR values were found to be equivalent to Ki. nih.gov A linear relationship between Ki and VNDk3 suggests that Ki or FUR, representing simple measures of tracer brain uptake, can provide information about CB1R availability. nih.gov
While full kinetic modeling using arterial input functions is considered a gold standard for estimating parameters like VT, it can be practically challenging, particularly in animal studies with limited blood volume. thno.org Simplified methods, such as using standardized uptake values (SUV), have been explored as potential indices of CB1R binding. nih.govucl.ac.be Studies have found correlations between VT and SUV, although ignoring radiometabolite contributions when using simplified models can overestimate VT. nih.gov The presence of brain-penetrating radiometabolites complicates the quantification of [18F]this compound, necessitating consideration of their contribution in kinetic models. nih.gov
Statistical Parametric Mapping and Region-of-Interest Analysis
Statistical Parametric Mapping (SPM) and Region-of-Interest (ROI) analysis are widely used techniques to analyze PET data and identify regional differences in radiotracer binding, reflecting variations in receptor availability.
ROI analysis involves defining specific anatomical regions and calculating the average radiotracer uptake within those regions. This method has been used in studies with [18F]this compound to assess regional CB1R availability in various conditions. For instance, ROI analysis demonstrated significantly higher CB1 receptor availability in specific brain regions (brainstem, insula, anterior cingulate cortex, hypothalamus, ventral striatum) in patients with functional dyspepsia compared to healthy controls. karger.comfigshare.com
SPM is a voxel-based analysis technique that allows for the statistical comparison of radiotracer binding across the entire brain in a voxel-by-voxel manner, without predefined regions. This approach is useful for identifying subtle or unexpected regional changes. SPM analysis with [18F]this compound has been used to investigate differences in CB1 receptor availability in conditions such as chronic cannabis use, revealing a global decrease in CB1 receptor availability in cannabis users, with significant decreases in the temporal lobe, anterior and posterior cingulate cortex, and nucleus accumbens. kuleuven.benih.gov SPM has also been applied in preclinical studies using rat models to assess changes in [18F]this compound uptake in response to interventions or in disease models. researchgate.netnih.gov
Both ROI and SPM analyses are valuable for studying regional CB1R distribution and changes, and they are often used in conjunction to provide a comprehensive understanding of the data.
Assessment of Test-Retest Reliability and Reproducibility
The reliability and reproducibility of PET measurements are critical for their application in research and clinical settings, particularly for longitudinal studies or comparisons between groups. Test-retest variability assesses the consistency of measurements obtained from the same subject under similar conditions at different time points.
Studies evaluating the test-retest reliability of [18F]this compound PET have reported varying levels of reproducibility depending on the species and the quantitative method used. In human studies, baseline PET imaging with [18F]this compound demonstrated very good test-retest variability, reported to be around 7%. nih.govnih.gov When using irreversible methods like Ki or FUR, the test-retest variability has been reported to be less than 10%, and these estimates were found to be independent of blood flow. nih.gov However, estimates of VT and VNDk3 using reversible models showed higher test-retest variability, between 10% and 30%. nih.gov
In rhesus monkeys, test-retest variability for [18F]this compound uptake was reported to be less than 10%. nih.gov However, another study in rhesus monkeys using fractional uptake ratio (FUR) values reported high intersubject variability (52%-73%) and test-retest variability (36%-63%) for absolute [18F]this compound FUR values. kuleuven.be For relative regional mean uptake normalized to whole-brain uptake, the intersubject variability ranged from 2.42% to 15.98%. kuleuven.be
In rats, test-retest measurements have shown that the variability between test and retest measurements was less than 5%. frontiersin.org
These findings highlight the importance of considering the species and the specific quantitative parameter and method used when evaluating the reliability of [18F]this compound PET measurements.
Challenges and Considerations in Quantitative PET Imaging
Quantitative PET imaging with [18F]this compound presents several challenges and considerations that need to be addressed for accurate and reliable results.
One significant challenge is the presence of brain-penetrating radiometabolites. nih.gov The metabolism of [18F]this compound results in polar radiometabolites that can enter the brain tissue, and their concentration in the brain tissue has been found to be uniform across the whole brain in rats. nih.gov Ignoring the contribution of these radiometabolites can lead to overestimation of quantitative parameters like VT, particularly when using simplified models. nih.gov Therefore, appropriate kinetic models that account for the radiometabolite input function are necessary for accurate quantification, especially when using full kinetic modeling approaches.
Another consideration is the relatively slow brain kinetics of [18F]this compound, with uptake reaching a plateau around 120 minutes after injection in rhesus monkeys. nih.gov This suggests that longer acquisition periods may be required to ensure that equilibrium is reached, which is important for certain quantitative models. nih.gov
The choice of quantitative method also presents considerations. While full kinetic modeling with arterial input functions is the gold standard, it is invasive and requires extensive blood sampling. Simplified methods like SUV are easier to implement but may be subject to bias due to factors like differences in tracer plasma kinetics between subjects. nih.gov The correlation between simplified measures like SUV and more rigorous parameters like VT or Ki needs to be carefully evaluated in different contexts. nih.govnih.gov
Furthermore, factors such as partial volume effects, particularly in small brain regions or in the presence of atrophy, can affect quantitative PET measurements and may require correction. patsnap.com The influence of physiological factors, such as blood flow, on different quantitative parameters also needs to be considered. While some parameters like Ki and FUR have been shown to be independent of blood flow, others like VT and VNDk3 may be more sensitive. nih.gov
Finally, intersubject variability in tracer kinetics and binding can be high, which needs to be accounted for in study design and analysis. kuleuven.benih.gov
Future Perspectives and Research Trajectories for 18f Mk 9470
Expansion of Preclinical Research Models
[18F]MK-9470 has proven well-suited for imaging CB1 receptor availability in rats, monkeys, and humans under both healthy and pathological conditions frontiersin.org. While many preclinical studies using [18F]this compound have been conducted in rats, there is a recognized need to expand its application to other animal models, particularly mice, which are often preferred in translational research, especially when utilizing genetically modified strains frontiersin.org.
Preclinical studies in mice have demonstrated the applicability of [18F]this compound for imaging region-specific CB1 receptor availability in the healthy adult mouse brain frontiersin.orgfrontiersin.org. This opens the potential for studying the endocannabinoid system in pathological conditions in mice frontiersin.orgfrontiersin.org. Research in rats has also investigated the kinetics of [18F]this compound and evaluated its ability to quantify CB1 receptor availability nih.gov. These studies have shown that while a brain-penetrating radiometabolite fraction exists, the tracer kinetics can be modeled nih.gov. Further expansion of preclinical research could involve more extensive use of [18F]this compound in various rodent models and potentially other species to better understand CB1R involvement in a wider range of diseases and conditions.
Studies in rats have shown that chronic administration of certain drugs, like valproate, can lead to a significant increase in global cerebral [18F]this compound binding, suggesting an indirect effect on the endocannabinoid system ucl.ac.benih.gov. This highlights the utility of [18F]this compound in preclinical models to investigate how pharmacological interventions impact CB1R availability.
Role in Advancing Understanding of CB1R Pharmacology
[18F]this compound is a valuable tool for the in vivo study of CB1R biology and pharmacology pnas.orgnih.govcapes.gov.br. Its high affinity and selectivity for the CB1 receptor, demonstrated in both in vitro and in vivo studies, are crucial for accurate imaging pnas.orgnih.govcapes.gov.br. Autoradiographic studies in rhesus monkey brains have shown that [18F]this compound binding aligns with the known distribution of CB1 receptors, with high specific binding in areas like the cerebral cortex, cerebellum, caudate/putamen, globus pallidus, substantia nigra, and hippocampus pnas.orgnih.govcapes.gov.br.
PET imaging studies in rhesus monkeys have shown high brain uptake and a distribution pattern consistent with autoradiography pnas.orgnih.govcapes.gov.br. This uptake was blocked by pretreatment with a potent CB1 inverse agonist, MK-0364, indicating specific binding pnas.orgnih.govcapes.gov.br. The ratio of total to nonspecific binding in the putamen was 4–5:1, demonstrating a strong specific signal that was confirmed to be reversible pnas.orgnih.govcapes.gov.br.
In human research subjects, [18F]this compound has shown similar behavior to that observed in monkeys, with good test-retest variability pnas.orgnih.govcapes.gov.br. Proof-of-concept studies in healthy young male subjects demonstrated that oral administration of MK-0364 produced a dose-related reduction in [18F]this compound binding, reflecting CB1R occupancy by the drug pnas.orgnih.govcapes.gov.br. This capability allows for noninvasive dose-occupancy studies, which are important for informing clinical trial design pnas.orgnih.govcapes.gov.br.
[18F]this compound enables the quantitative study of CB1R-related central nervous system pathophysiology and potential related therapeutic pathways involving the endocannabinoid system pnas.org. The ability to determine in vivo occupancy allows for the demonstration of target engagement and assessment of titration for potential dose regimens pnas.org.
Development of Novel Research Paradigms for Endocannabinoid System Exploration
The development of [18F]this compound represents a significant step in characterizing the endocannabinoid system in the human and animal CNS pnas.org. Its application in PET imaging allows for the noninvasive study of CB1R availability in various conditions.
Studies utilizing [18F]this compound have already contributed to novel research paradigms. For instance, it has been used to investigate CB1 receptor availability in chronic cannabis users, revealing a global decrease in availability compared to controls kuleuven.bemdpi.com. This highlights its utility in studying the neurobiological effects of substance use disorders kuleuven.bemdpi.com.
Furthermore, [18F]this compound has been employed in multitracer PET studies to investigate potential functional interactions between CB1R expression levels and dopamine (B1211576) release capacity in the human reward system patsnap.com. These studies can help elucidate the complex interplay between different neurotransmitter systems and the endocannabinoid system patsnap.com.
Research in preclinical models using [18F]this compound is also contributing to novel paradigms. Studies comparing CB1 receptor binding in adolescent and adult rats have revealed age-related differences in receptor availability researchgate.net. Such research is crucial for understanding the role of the endocannabinoid system in brain development and vulnerability to neuropsychiatric disorders researchgate.net.
The ability of [18F]this compound to quantify CB1R availability in vivo provides a powerful tool for exploring the involvement of the endocannabinoid system in a wide range of physiological and pathological processes, including memory function, motor control, pain processing, food intake, energy balance, addictive disorders, schizophrenia, post-traumatic stress disorder, eating disorders, neurodegeneration, and epilepsy frontiersin.orgfrontiersin.orgsnmjournals.org. Future research paradigms could involve longitudinal studies to track changes in CB1R availability over time in disease progression or in response to therapeutic interventions.
Data Table: Illustrative Preclinical [18F]this compound Binding Data
| Species | Brain Region | Binding (%ID/ml or SUV) | Condition | Reference |
| Mouse | Central Gray | 2.56 ± 0.39 %ID/ml | Healthy Adult | frontiersin.org |
| Mouse | Olfactory Bulb | 1.47 ± 0.08 %ID/ml | Healthy Adult | frontiersin.org |
| Rat | Overall Brain (Global) | +32.5 ± 7.4 % SUV Change | Chronic VPA Admin. | ucl.ac.benih.gov |
| Rat | Overall Brain (Global) | +4.2 ± 11.9 % SUV Change | Chronic Saline | ucl.ac.benih.gov |
Q & A
Q. How can researchers ensure reproducibility of [18F]this compound studies across institutions?
- Methodology : Standardize protocols for tracer administration, scan duration, and image reconstruction. Publish detailed supplemental methods (e.g., arterial sampling procedures, metabolite correction). Share raw data and analysis pipelines via open-access repositories to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
